Unmatched ATM Inhibitory Potency Compared to First-Generation Tool Compound KU-55933
AZ31 demonstrates significantly enhanced potency against ATM kinase relative to the widely used first-generation inhibitor KU-55933. This increased potency translates to a lower effective concentration required to achieve target engagement in cellular and in vivo models [1].
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ATM enzyme IC50 < 1.2 nM; cellular ATM IC50 = 46 nM |
| Comparator Or Baseline | KU-55933: ATM enzyme IC50 = 13 nM (reported range 12.9-13 nM) |
| Quantified Difference | AZ31 exhibits >10-fold greater potency at the ATM enzyme level. |
| Conditions | Cell-free kinase activity assay; Cellular assay in HCT-116 or other cell lines |
Why This Matters
This matters for scientific selection because a >10-fold increase in potency allows for lower compound usage, potentially reducing off-target effects and improving the therapeutic window in preclinical models.
- [1] Hickson, I., Zhao, Y., Richardson, C. J., Green, S. J., Martin, N. M. B., Orr, A. I., ... & Smith, G. C. M. (2004). Identification and characterization of a novel and specific inhibitor of the ataxia-telangiectasia mutated kinase ATM. Cancer Research, 64(24), 9152-9159. View Source
